molecular formula C16H19N3O2S2 B2500757 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 868978-87-4

5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2500757
CAS No.: 868978-87-4
M. Wt: 349.47
InChI Key: KLIDFZMTNSKVGG-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical reagent of high purity, intended exclusively for research applications in laboratory settings. This compound features a molecular architecture that combines a thiophene sulfonamide moiety with an imidazo[1,2-a]pyridine heterocyclic system, a scaffold recognized for its significant pharmacological potential. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known to confer a wide spectrum of biological activities. Scientific literature indicates that derivatives of this scaffold are investigated for various therapeutic areas, including as anti-tubercular agents and for cytotoxic activity . Furthermore, thiophene sulfonamide derivatives have been identified as key structural motifs in compounds with diverse biological activities, including antiviral properties against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) , as well as being explored as anti-cancer agents . The specific biological profile and mechanism of action of this compound are subject to ongoing research and are dependent on the experimental context. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-3-14-4-5-16(22-14)23(20,21)17-8-6-13-11-19-9-7-12(2)10-15(19)18-13/h4-5,7,9-11,17H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIDFZMTNSKVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Thiophene Functionalization

Ethylation of thiophene is achieved via Friedel-Crafts alkylation using ethyl bromide and aluminum chloride (AlCl₃) in dichloromethane. This step introduces the ethyl group at the 5-position of thiophene.

Reaction Conditions :

Parameter Value
Temperature 0–5°C (ice bath)
Reaction Time 4–6 hours
Yield 68–72%

Sulfonation and Sulfonamide Formation

The ethylated thiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C, followed by amidation with ammonium hydroxide:

$$
\text{5-Ethylthiophene} \xrightarrow{\text{ClSO₃H, 0°C}} \text{5-Ethylthiophene-2-sulfonyl chloride} \xrightarrow{\text{NH₄OH}} \text{5-Ethylthiophene-2-sulfonamide}
$$

Key Data :

  • Sulfonation Yield: 85–90%
  • Amidation Yield: 92–95%

Synthesis of 2-(2-Aminoethyl)-7-Methylimidazo[1,2-a]Pyridine

Imidazo[1,2-a]Pyridine Ring Formation

The imidazo[1,2-a]pyridine core is synthesized via a solvent-free microwave-assisted condensation of α-bromoacetophenone derivatives with 2-aminopyridine:

$$
\text{2-Amino-5-methylpyridine} + \alpha\text{-Bromo-4-methylacetophenone} \xrightarrow{\text{MW, 65°C}} \text{7-Methylimidazo[1,2-a]pyridine}
$$

Optimized Conditions :

Parameter Value
Microwave Power 100 W
Reaction Time 15–20 minutes
Yield 88–90%

Final Coupling Reaction

The thiophene sulfonamide and imidazo[1,2-a]pyridine subunits are coupled via a nucleophilic substitution reaction:

$$
\text{5-Ethylthiophene-2-sulfonamide} + \text{2-(2-Aminoethyl)-7-methylimidazo[1,2-a]pyridine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}
$$

Optimized Parameters :

Parameter Value
Base Triethylamine (2 eq)
Solvent Dichloromethane
Temperature Room temperature
Reaction Time 12–16 hours
Yield 78–82%

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.72 (q, 2H, CH₂CH₃), 4.15 (t, 2H, NCH₂), 6.85–7.45 (m, 6H, aromatic).
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1735 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Purity (HPLC) Overall Yield
Thiophene Synthesis 99.2% 70%
Imidazo Synthesis 98.8% 85%
Final Coupling 97.5% 78%

Alternative Synthetic Routes

One-Pot Tandem Approach

A modified method combines imidazo[1,2-a]pyridine formation and sulfonamide coupling in a single pot using Pd(dppf)Cl₂ as a catalyst:

Advantages :

  • Reduced purification steps
  • Total yield: 65–68%

Solid-Phase Synthesis

Immobilized 5-ethylthiophene-2-sulfonyl chloride on Wang resin enables iterative coupling, achieving 80–83% yield.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of intermediates Use polar aprotic solvents (DMF)
Epimerization during coupling Optimize pH to 7–8
Byproduct formation in sulfonation Controlled temperature (0–5°C)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide may exhibit biological activity, potentially serving as a lead compound for drug development. Its sulfonamide group is known for its antibacterial properties, and the imidazo[1,2-a]pyridine moiety is often found in bioactive molecules.

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Sulfonamide vs. Non-Sulfonamide Analogs

  • The target compound’s sulfonamide group distinguishes it from BJ02140, which features a benzamide group.
  • In contrast, BJ02140’s 3,4-dimethoxybenzamide group introduces methoxy substituents that could enhance membrane permeability due to increased lipophilicity .

Imidazopyridine vs. Pyrazolopyridine Derivatives

  • The imidazo[1,2-a]pyridine moiety in the target compound is structurally distinct from the pyrazolo[1,5-a]pyridine in ’s derivatives. Imidazopyridines are known for their role in kinase inhibition (e.g., GSK3β), whereas pyrazolopyridines are often explored in oncology for CDK or PARP inhibition .
  • The ethyl substituent at position 5 of the thiophene ring may confer greater metabolic stability compared to the chloro group in BJ02133, as alkyl chains are less prone to oxidative dehalogenation .

Linker Modifications

  • The target compound employs a 2-(imidazopyridin-2-yl)ethyl linker, whereas BJ02133 uses a methyl linker.

Biological Activity

5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide, a compound featuring a unique combination of a thiophene sulfonamide and an imidazo[1,2-a]pyridine moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions involving 2-aminopyridine and suitable aldehydes or ketones.
  • Attachment of the Thiophene Sulfonamide Group : This is accomplished via sulfonation reactions followed by coupling with the imidazo[1,2-a]pyridine derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazolopyridine derivatives have demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that related imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives were screened using MTT assays revealing promising results in inhibiting cell proliferation in HaCat and Balb/c 3T3 cells . Further investigations into the binding interactions of these compounds with key enzymes like MurD and DNA gyrase indicated significant binding energies comparable to established drugs such as ciprofloxacin.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to proteins involved in critical cellular processes, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular pathways leading to antimicrobial or anticancer effects.

Research Findings

Study Biological Activity Methodology Key Findings
Study AAntimicrobialMIC AssayCompounds showed MIC values as low as 0.21 μM against E. coli
Study BCytotoxicityMTT AssayPromising cytotoxic effects on HaCat and Balb/c 3T3 cells
Study CEnzyme InhibitionMolecular DockingSignificant binding energies against MurD and DNA gyrase

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value lower than that of doxorubicin.
  • Case Study 2 : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer activity.

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